molecular formula C10H13NO B11918230 1-Allyl-2-oxocyclohexanecarbonitrile

1-Allyl-2-oxocyclohexanecarbonitrile

Cat. No.: B11918230
M. Wt: 163.22 g/mol
InChI Key: JZIJMMOJQCPYLA-UHFFFAOYSA-N
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Description

1-Allyl-2-oxocyclohexanecarbonitrile is an organic compound with the molecular formula C10H13NO. It is characterized by a cyclohexane ring substituted with an allyl group, a keto group, and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-2-oxocyclohexanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with allyl bromide in the presence of a base to form 1-allylcyclohexanone. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-2-oxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allyl-2-oxocyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be explored for potential biological activities.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-allyl-2-oxocyclohexanecarbonitrile involves its interaction with various molecular targets. For example, in oxidation reactions, the compound’s keto and nitrile groups can undergo transformations that lead to the formation of new functional groups. The allyl group can also participate in reactions that modify the compound’s structure and properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-oxo-1-prop-2-enylcyclohexane-1-carbonitrile

InChI

InChI=1S/C10H13NO/c1-2-6-10(8-11)7-4-3-5-9(10)12/h2H,1,3-7H2

InChI Key

JZIJMMOJQCPYLA-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCCCC1=O)C#N

Origin of Product

United States

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